5-Bromo-2-chloro-4-methoxybenzonitrile
Description
5-Bromo-2-chloro-4-methoxybenzonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₅BrClNO and a molecular weight of 246.48 g/mol. Its structure features a benzonitrile backbone substituted with bromine at position 5, chlorine at position 2, and a methoxy group at position 4 (Figure 1).
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrClNO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,1H3 |
InChI Key |
KOWXEILWUYXUGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C#N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-bromo-2-chloro-4-methoxybenzonitrile with five structurally related benzonitrile derivatives, focusing on substituent effects, molecular properties, and functional relevance.
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Observations:
Substituent Effects on Reactivity: The 2-chloro substituent in the target compound introduces steric hindrance and electron withdrawal, contrasting with the 2-hydroxy group in ’s compound, which enables hydrogen bonding. The absence of an H-bond donor in the target compound reduces intermolecular interactions compared to 5-bromo-2-hydroxybenzonitrile .
Molecular Weight and Polarity :
- The target compound’s molecular weight (246.48 g/mol ) is higher than analogues like 5-bromo-2-methoxybenzonitrile (228.04 g/mol ) due to the additional chlorine atom. The presence of three substituents (Cl, Br, OCH₃) increases its lipophilicity, which may enhance membrane permeability in biological systems .
The 2-amino group in 2-amino-4-chloro-5-methoxybenzonitrile introduces nucleophilic character, making it more reactive in coupling reactions compared to the target compound’s halogen-dominated profile .
Crystallographic Behavior: Unlike 5-bromo-2-hydroxybenzonitrile, which forms infinite 1D chains via O–H⋯N bonds, the target compound’s crystal packing likely relies on weaker van der Waals interactions due to the absence of H-bond donors. This difference could impact solubility and melting points .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Bromo-2-chloro-4-methoxybenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzonitrile scaffold. Key steps include:
- Bromination/Chlorination : Electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or Cl₂/AlCl₃, with regioselectivity controlled by directing groups (e.g., methoxy and nitrile groups) .
- Methoxy Introduction : Nucleophilic substitution (e.g., using NaOMe on a pre-halogenated intermediate) .
- Optimization : Reaction temperature and stoichiometry are critical. For example, excess brominating agents may lead to over-substitution, while low temperatures (~0–5°C) improve selectivity for mono-halogenation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing groups) .
- IR : Confirms nitrile (C≡N stretch ~2220–2240 cm⁻¹) and methoxy (C–O stretch ~1250 cm⁻¹) functionalities .
- X-ray Crystallography : Resolves molecular planarity and intermolecular interactions (e.g., hydrogen bonding between nitrile and hydroxyl groups in analogs) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation via hydrolysis (nitrile group) or halogen displacement. Use desiccants to mitigate moisture-induced side reactions .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of halogenated benzonitriles?
- Methodological Answer : SHELX software (e.g., SHELXL) refines X-ray data to address discrepancies in bond angles/planarity. For example, deviations in dihedral angles between substituents (e.g., methoxy vs. nitrile) can arise from crystal packing forces, not intrinsic molecular geometry .
Q. What strategies improve regioselectivity in electrophilic substitution reactions for multi-halogenated benzonitriles?
- Methodological Answer :
- Directing Group Hierarchy : Nitrile > methoxy > halogens in EAS. Computational modeling (DFT) predicts activation energies for competing pathways .
- Blocking Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups in intermediates) to enforce desired substitution patterns .
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?
- Methodological Answer : In analogs like 5-bromo-2-hydroxybenzonitrile, O–H⋯N hydrogen bonds (2.80–2.81 Å) create 1D chains, stabilizing the crystal lattice. For the target compound, weaker C–H⋯O/N interactions may dominate, requiring variable-temperature XRD to map packing motifs .
Q. What analytical challenges arise when distinguishing positional isomers (e.g., 5-Bromo-2-chloro vs. 4-Bromo-2-chloro derivatives) via NMR?
- Methodological Answer :
- NOESY/ROESY : Detects spatial proximity of substituents (e.g., methoxy vs. bromine).
- 13C DEPT : Differentiates carbon environments (e.g., methoxy-bearing carbons show distinct splitting patterns in crowded aromatic regions) .
Q. How can synthetic reproducibility be ensured for this compound across labs?
- Methodological Answer :
- Standardized Protocols : Strict control of solvent purity (e.g., anhydrous DMF for nitrile stability), catalyst batch consistency (e.g., Pd/C vs. Co(II)), and reaction monitoring (in situ FTIR) .
- Interlab Validation : Collaborative studies using shared reference samples (e.g., via round-robin testing) to identify systemic variability .
Tables for Key Data
Notes
- Advanced questions emphasize mechanistic insights, contradictory data resolution, and reproducibility—critical for high-impact research.
- Citations align with evidence IDs; methodological answers prioritize actionable protocols over theoretical definitions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
